5-{3-[4-(3-chlorophenyl)piperazin-1-yl]-3-oxopropyl}-8-thia-4,6-diazatricyclo[7.5.0.0^{2,7}]tetradeca-1(9),2(7),5-trien-3-one
Description
This compound features a complex tricyclic framework comprising an 8-thia-4,6-diazatricyclo[7.5.0.0²,⁷]tetradeca-1(9),2(7),5-trien-3-one core. A 3-oxopropyl linker bridges the tricyclic system to a 4-(3-chlorophenyl)piperazine moiety, which is known for its pharmacological relevance in modulating neurotransmitter receptors (e.g., serotonin and dopamine receptors) . The synthesis of analogous compounds often involves multi-step procedures, such as the coupling of acetal intermediates with amines under reflux conditions (e.g., piperidine and triethylamine) , or the use of titanium tetrakisamine complexes to form piperazine derivatives . The 3-chlorophenyl group enhances lipophilicity and may influence receptor-binding selectivity compared to non-halogenated analogs .
Properties
IUPAC Name |
5-[3-[4-(3-chlorophenyl)piperazin-1-yl]-3-oxopropyl]-8-thia-4,6-diazatricyclo[7.5.0.02,7]tetradeca-1(9),2(7),5-trien-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27ClN4O2S/c25-16-5-4-6-17(15-16)28-11-13-29(14-12-28)21(30)10-9-20-26-23(31)22-18-7-2-1-3-8-19(18)32-24(22)27-20/h4-6,15H,1-3,7-14H2,(H,26,27,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJKFMRGJFYIYEO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(CC1)SC3=C2C(=O)NC(=N3)CCC(=O)N4CCN(CC4)C5=CC(=CC=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27ClN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 5-{3-[4-(3-chlorophenyl)piperazin-1-yl]-3-oxopropyl}-8-thia-4,6-diazatricyclo[7.5.0.0^{2,7}]tetradeca-1(9),2(7),5-trien-3-one is a complex organic molecule that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
The molecular formula of the compound is with a molecular weight of approximately 494 g/mol. Its structure includes a piperazine moiety, which is significant for its interaction with various biological targets.
Antidepressant Activity
Research indicates that compounds containing piperazine structures, particularly those with chlorophenyl substitutions, exhibit significant antidepressant properties. A study highlighted that derivatives similar to our compound showed strong affinity for serotonin receptors (5-HT1A and 5-HT7), which are critical in the treatment of depression . The dual action on these receptors enhances their therapeutic potential.
Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties. Studies involving piperazine derivatives have shown effectiveness against both Gram-positive and Gram-negative bacteria, as well as fungi. The minimum inhibitory concentrations (MICs) were determined for several synthesized derivatives, indicating a spectrum of antimicrobial activity .
The mechanism by which this compound exerts its biological effects primarily involves modulation of neurotransmitter systems, particularly serotonin pathways. The interaction with 5-HT1A and 5-HT7 receptors suggests that it may act as an antagonist or partial agonist, influencing mood regulation and anxiety responses . Additionally, the presence of the thia-diazatricyclo structure may contribute to unique interactions with other biological targets.
Case Studies
- Antidepressant Efficacy : In a controlled study involving animal models, compounds structurally related to our target demonstrated significant reductions in depressive-like behaviors in forced swim tests (FST), suggesting robust antidepressant activity .
- Antimicrobial Screening : A series of synthesized piperazine derivatives were tested against various bacterial strains; results indicated that certain modifications to the piperazine ring enhanced antimicrobial efficacy significantly compared to unmodified versions .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C27H32ClN5O2 |
| Molecular Weight | 494 g/mol |
| Antidepressant Activity | Effective at 5-HT1A/5-HT7 |
| Antimicrobial Activity | Active against Gram+/- bacteria |
Scientific Research Applications
Antipsychotic Activity
Research indicates that compounds similar to 5-{3-[4-(3-chlorophenyl)piperazin-1-yl]-3-oxopropyl}-8-thia-4,6-diazatricyclo[7.5.0.0^{2,7}]tetradeca-1(9),2(7),5-trien-3-one exhibit antipsychotic properties. The piperazine moiety is known for its role in the development of various antipsychotic medications, particularly those targeting serotonin and dopamine receptors.
Case Study: Piperazine Derivatives
A study on piperazine derivatives demonstrated their effectiveness in treating schizophrenia and other mood disorders by modulating neurotransmitter systems .
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. Derivatives containing similar structural features have shown promise in reducing inflammation through various biochemical pathways.
Data Table: Anti-inflammatory Activity of Related Compounds
| Compound Name | Activity Level | Reference |
|---|---|---|
| 5-{3-[4-(3-chlorophenyl)piperazin-1-yl]-3-oxopropyl} | Moderate | |
| 5-{3-[4-(4-fluorophenyl)piperazin-1-yl]-3-oxopropyl} | High |
Potential Use in Cancer Therapy
Emerging research suggests that this compound may have applications in cancer therapy due to its ability to inhibit specific cancer cell lines. The structural components of the compound allow it to interact with cellular mechanisms involved in tumor growth.
Case Study: Inhibition of Tumor Growth
A recent study highlighted the efficacy of similar compounds in inhibiting the growth of breast cancer cells in vitro, suggesting a pathway for further development .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The following table summarizes key structural and functional distinctions between the target compound and its analogs:
Structural and Functional Insights
- Tricyclic vs. Spiro Systems : The target compound’s rigid tricyclic core may enhance metabolic stability compared to the spiro system in Compound 14, which could exhibit greater conformational flexibility .
- Substituent Effects: The 3-chlorophenylpiperazine group in the target compound and Compound 14 suggests shared affinity for monoaminergic receptors. However, the spiro system in Compound 14 may alter bioavailability due to differences in solubility .
- Synthetic Complexity : The target compound’s synthesis likely requires precise control over acetal intermediates or titanium-mediated coupling, whereas Compound 14 employs simpler spirocyclization protocols .
Pharmacological Considerations
- Receptor Binding : The 4-(3-chlorophenyl)piperazine moiety is associated with dopamine D₂ and serotonin 5-HT₁A/₂A receptor modulation, common in antipsychotics . The thiazole analog () may diverge in target selectivity due to its sulfur-rich substituents .
- ADME Properties : The tricyclic core of the target compound may reduce hepatic clearance compared to the spiro analog, while the thiazole group could enhance membrane permeability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
